5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide
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Overview
Description
5-(4-Methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide is a complex organic compound characterized by its unique molecular structure This compound features a phenyl ring substituted with a methoxy group, a methylthio group, and an oxazole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process, along with controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced phenyl derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Applied in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1,3-cyclohexanedione
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
Uniqueness: 5-(4-Methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various scientific fields. Its distinct structure and reactivity profile make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-19-18(23-15)17(21)20-14-5-3-4-6-16(14)24-2/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGDZPXCWONOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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